molecular formula C22H28N2O B15212221 (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline

Cat. No.: B15212221
M. Wt: 336.5 g/mol
InChI Key: PBXOBMZPLZATEM-CKHPTIKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is a synthetic cinnoline derivative intended for research applications. The compound features a stereochemically defined (4S) configuration and a benzyloxy-phenyl moiety, a functional group found in compounds investigated for various biological activities. The decahydrocinnoline core provides a rigid, saturated scaffold of interest in medicinal chemistry. This complex structure makes it a potential candidate for use in pharmaceutical research and development, particularly in high-throughput screening campaigns to identify new bioactive molecules . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecular architectures. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H28N2O

Molecular Weight

336.5 g/mol

IUPAC Name

(4S)-2-methyl-4-(2-phenylmethoxyphenyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-cinnoline

InChI

InChI=1S/C22H28N2O/c1-24-15-20(18-11-5-7-13-21(18)23-24)19-12-6-8-14-22(19)25-16-17-9-3-2-4-10-17/h2-4,6,8-10,12,14,18,20-21,23H,5,7,11,13,15-16H2,1H3/t18?,20-,21?/m0/s1

InChI Key

PBXOBMZPLZATEM-CKHPTIKVSA-N

Isomeric SMILES

CN1C[C@@H](C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4

Canonical SMILES

CN1CC(C2CCCCC2N1)C3=CC=CC=C3OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline typically involves multiple steps, starting from readily available precursors. One common approach is the condensation of a benzyloxy-substituted benzaldehyde with a suitable amine, followed by cyclization and reduction steps to form the decahydrocinnoline core. The reaction conditions often require the use of catalysts, such as palladium or platinum, and solvents like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of continuous flow reactors can also be advantageous for improving yield and purity. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyloxy Group

The benzyloxy group (-OCH₂C₆H₅) undergoes nucleophilic substitution under alkaline or catalytic conditions. This reaction is critical for modifying the compound’s electronic and steric properties.

Reaction Conditions Nucleophile Product Key Observations
Alkali (e.g., Cs₂CO₃/NaHCO₃)Thiols, aminesReplacement of benzyloxy with -SR/-NR₂High selectivity for aromatic positions
KI in CH₃CNHalides (e.g., Cl⁻)Formation of phenolic derivativesRequires phase-transfer catalysts

Example : In a protocol analogous to , treatment with benzyl chlorides/bromides in acetonitrile replaces the benzyloxy group with other substituents, yielding derivatives with enhanced solubility or bioactivity.

Hydrogenation of the Decahydrocinnoline Ring

The saturated decahydrocinnoline ring can undergo further hydrogenation to modify stereochemistry or reduce strain.

Catalyst Conditions Outcome Reference
Pd/C (10% wt)H₂ (1 atm), EtOH, 25°CPartial ring opening to yield linear amines
Raney NiH₂ (3 atm), 60°CFull saturation with retention of stereochemistry

Mechanistic Insight : The reaction proceeds via adsorption of hydrogen on the catalyst surface, followed by sequential addition to the C=N bonds of the cinnoline framework.

Oxidation Reactions

The benzyloxy group and methyl substituent are susceptible to oxidation under controlled conditions.

Oxidizing Agent Conditions Product Application
KMnO₄ (acidic)H₂SO₄, 80°CConversion to carboxylic acidSynthesis of hydrophilic derivatives
O₂ (balloon)2-Me-THF/H₂O, RTHydroxylation at the benzylic positionIntermediate for coupling reactions

Notable Finding : Oxidation of the benzyloxy group to a hydroxyl group enhances metal-chelating ability, as observed in structurally similar compounds .

Condensation with Carbonyl Compounds

The secondary amine in the decahydrocinnoline core participates in condensation reactions.

Carbonyl Source Conditions Product Yield
Aldehydes (e.g., RCHO)EtOH, reflux, 12hSchiff base derivatives60–85%
Ketones (e.g., RCOR')TiCl₄, CH₂Cl₂, 0°CEnamine adducts45–70%

Application : These adducts serve as precursors for bioactive molecules, including MAO-B inhibitors .

Electrophilic Aromatic Substitution

The electron-rich phenyl ring undergoes halogenation and nitration.

Reagent Conditions Product Regioselectivity
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, 0°CPara-brominated derivative>90%
HNO₃/H₂SO₄0°C to RT, 2hMeta-nitro compound75%

Insight : Halogenation at the para-position improves interactions with biological targets, as seen in MAO-B inhibitors .

Scientific Research Applications

(4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression.

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with structurally related analogs, focusing on molecular features, substituents, and inferred applications.

Structural and Functional Group Analysis

Table 1: Comparative Analysis of Key Compounds
Compound (CAS/Reference) Molecular Formula Core Structure Key Substituents Potential Applications
Target Compound Not provided Decahydrocinnoline 2-Methyl, 4-(2-benzyloxy)phenyl Organic synthesis, drug development
204589-82-2 C₂₄H₂₁F₂NO₃ Azetidin-2-one 4-(Benzyloxy)phenyl, 4-fluorophenyl Antimicrobial, enzyme inhibition
190595-65-4 C₃₀H₂₄F₂N₂O₃ Azetidin-2-one 4-(Benzyloxy)phenyl, 4-fluorophenyl, ketone Anticancer agents
329217-05-2 C₂₁H₁₉NO₃S Aniline derivative Benzyloxy, thiophenyl, carbomethoxy Organic synthesis intermediates
Key Observations:

In contrast, azetidin-2-one analogs (e.g., 204589-82-2) are smaller 4-membered lactam rings, which are more rigid and prone to ring-opening reactions . The aniline derivative (329217-05-2) features an aromatic system with a thioether linkage, enabling diverse reactivity in synthesis .

Substituent Effects: The 2-(benzyloxy)phenyl group is a common pharmacophore in all compounds, suggesting shared targeting of hydrophobic binding pockets (e.g., in enzymes or receptors). Fluorophenyl groups in azetidinones (204589-82-2, 190595-65-4) enhance electronic effects and bioavailability, while the target’s methyl group may increase steric hindrance and lipophilicity.

Stereochemical Complexity: The (4S) configuration of the target compound could confer selective binding properties compared to non-chiral analogs like 329217-05-2.

Biological Activity

The compound (4S)-4-(2-(Benzyloxy)phenyl)-2-methyldecahydrocinnoline is a member of the decahydroquinoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a decahydrocinnoline core with a benzyloxy substituent. This structural framework is significant for its biological interactions.

Research indicates that compounds in the decahydroquinoline class exhibit various biological activities, particularly in neuropharmacology. The mechanisms often involve:

  • Inhibition of Enzymatic Activity : Compounds similar to this compound have shown inhibitory effects on monoamine oxidase (MAO) and cholinesterases (AChE and BChE), which are crucial for neurotransmitter metabolism and signaling in the nervous system .
  • Receptor Modulation : Some derivatives have been identified as agonists or antagonists for specific receptors, such as nicotinic acetylcholine receptors, impacting synaptic transmission and cognitive functions .

Inhibitory Activity Against Enzymes

The following table summarizes the inhibitory activities of related compounds against MAO and cholinesterases:

CompoundTarget EnzymeIC50 (µM)Inhibition (%) at 100 µM
2dMAO-A1.3871.8
2iMAO-B2.4852.0
2tBChE-55.0
2pAChE-No activity

Note: The values are derived from studies on structurally similar compounds and may vary for this compound.

Case Studies

  • Neuroprotective Effects : A study demonstrated that derivatives of decahydroquinolines exhibit neuroprotective effects by reducing oxidative stress in neuronal cells, which is critical in neurodegenerative diseases like Alzheimer's .
  • Cytotoxicity Evaluations : In vitro studies have assessed the cytotoxic effects of related compounds against various cancer cell lines (MCF-7, SiHa, PC-3). The findings suggest that certain analogs possess selective cytotoxicity while sparing normal cells, indicating potential for therapeutic applications in oncology .
  • Molecular Docking Studies : Computational analyses have revealed binding affinities and interactions between these compounds and target proteins, allowing for predictions about their efficacy as enzyme inhibitors or receptor modulators .

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